molecular formula C16H17ClN2O6S2 B12193815 (2-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

(2-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

Cat. No.: B12193815
M. Wt: 432.9 g/mol
InChI Key: FUOMPEZBEMAZBI-UHFFFAOYSA-N
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Description

(2-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a chlorobenzyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid typically involves multiple steps. The starting materials often include 4-chlorobenzyl chloride, thioamide, and ethyl acetoacetate. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as palladium or nickel can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is unique due to its specific structural features, such as the presence of a thiazole ring and a chlorobenzyl group, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17ClN2O6S2

Molecular Weight

432.9 g/mol

IUPAC Name

2-[2-[[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C16H17ClN2O6S2/c17-11-3-1-10(2-4-11)5-19-12-8-27(23,24)9-13(12)26-16(19)18-14(20)6-25-7-15(21)22/h1-4,12-13H,5-9H2,(H,21,22)

InChI Key

FUOMPEZBEMAZBI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2CC3=CC=C(C=C3)Cl

Origin of Product

United States

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